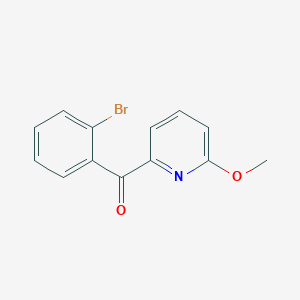
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Descripción general
Descripción
“2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 . It is a bifunctional building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of aqueous acid to generate the latent alcohol functionality . Various synthetic methods have been reported in the literature, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1-15H2 .Physical And Chemical Properties Analysis
This compound has a boiling point of 64.5 °C at 0.8 mmHg and a density of 1.317 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
"2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine" has been employed as a precursor in the synthesis of novel heterocyclic compounds due to its reactive bromo and methoxy groups. For instance, it has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These compounds were evaluated for their anticancer activity against several human cancer cell lines, indicating the potential for developing new therapeutic agents (Mohareb & MegallyAbdo, 2015).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of "2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine" have been utilized to synthesize nickel(II) complexes. These complexes have shown efficacy as catalysts in ethylene oligomerization reactions, producing mainly butenes. Such studies demonstrate the compound's role in facilitating industrially relevant chemical transformations and its potential in the development of new catalytic systems (Nyamato et al., 2016).
Antibacterial Activity
Another significant application of derivatives of "2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine" is in the development of antibacterial agents. For instance, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds has been explored, with these derivatives exhibiting antimicrobial activity against a range of aerobic and anaerobic bacteria. This suggests a potential route for the discovery of new antibacterial drugs (Bogdanowicz et al., 2013).
Proton Transfer and Photoreactivity
The compound and its derivatives have been studied for their unique photophysical properties, such as proton transfer reactions and photoreactivity. These studies provide insights into the mechanisms of photoinduced tautomerization, which is significant for understanding chemical reactivity under light irradiation and for designing molecules with specific light-responsive properties (Vetokhina et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-3-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEOSMHMYCJYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)



